![molecular formula C15H14BrClN2O4S B10752893 6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B10752893.png)
6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RKS-262 ist ein spezifischer Zyklinkinase-Inhibitor, der durch die strukturelle Optimierung von Nifurtimox identifiziert wurde. Derzeit befindet er sich in klinischen Phase-II-Studien zur Behandlung von hochriskantem Neuroblastom. Diese Verbindung hat in Ovarialkrebszellen und verschiedenen anderen Zelllinien eine signifikante Zytotoxizität gezeigt, die die Effekte von kommerziellen Medikamenten wie Cisplatin, 5-Fluorouracil, Cyclophosphamid und Sapacitabin übertrifft .
Analyse Chemischer Reaktionen
RKS-262 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Wissenschaftliche Forschungsanwendungen
RKS-262 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Es wird als spezifischer Zyklinkinase-Inhibitor in verschiedenen chemischen Assays verwendet.
Biologie: Es hat in Ovarialkrebszellen und verschiedenen anderen Zelllinien eine signifikante Zytotoxizität gezeigt, was es zu einem wertvollen Werkzeug für die Untersuchung der Zellzyklusregulation und Apoptose macht.
Medizin: Derzeit befindet er sich in klinischen Phase-II-Studien zur Behandlung von hochriskantem Neuroblastom.
Industrie: Es wird bei der Entwicklung neuer Therapeutika zur Krebsbehandlung eingesetzt.
Wirkmechanismus
RKS-262 entfaltet seine Wirkung durch die Inhibition von Zyklinkinasen, die für den Fortschritt des Zellzyklus entscheidend sind. Es verursacht einen Zellzyklusarrest in der G2/M-Phase, was zu Apoptose führt. Die Verbindung aktiviert den Stress-aktivierten Proteinkinase/c-Jun-N-terminalen Kinase-Signalweg und reaktive Sauerstoffspezies, was zur Aktivierung von Caspase-3 und p53 und zur Unterdrückung des Insulin-ähnlichen Wachstumsfaktor-1-Rezeptor/Phosphoinositid-3-Kinase/Proteinkinase-C-Signalwegs und der B-Zell-Lymphom-2-Proteinfamilie führt .
Wissenschaftliche Forschungsanwendungen
RKS-262 has a wide range of scientific research applications, including:
Chemistry: It is used as a specific cyclin-dependent kinase inhibitor in various chemical assays.
Biology: It has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, making it a valuable tool for studying cell cycle regulation and apoptosis.
Medicine: It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma.
Industry: It is used in the development of new therapeutic agents for cancer treatment.
Wirkmechanismus
RKS-262 exerts its effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. It causes cell cycle arrest at the G2/M phase, leading to apoptosis. The compound activates the stress-activated protein kinase/c-Jun N-terminal kinase pathway and reactive oxygen species, leading to the activation of caspase-3 and p53, and suppression of the insulin-like growth factor 1 receptor/phosphoinositide 3-kinase/protein kinase C pathway and the B-cell lymphoma 2 family of proteins .
Vergleich Mit ähnlichen Verbindungen
RKS-262 ist einzigartig in seiner strukturellen Optimierung von Nifurtimox und seiner spezifischen Inhibition von Zyklinkinasen. Zu ähnlichen Verbindungen gehören:
Nifurtimox: Der Elternanalog von RKS-262, bekannt für seine antiprotozoale Aktivität.
Cisplatin: Ein kommerzielles Medikament, das zur Krebsbehandlung eingesetzt wird, jedoch mit anderen Wirkmechanismen.
5-Fluorouracil: Ein weiteres kommerzielles Medikament, das zur Krebsbehandlung eingesetzt wird und für seine Inhibition der Thymidylatsynthase bekannt ist.
Cyclophosphamid: Ein kommerzielles Medikament, das zur Krebsbehandlung eingesetzt wird und für seine alkylierenden Eigenschaften bekannt ist.
Sapacitabin: Ein kommerzielles Medikament, das zur Krebsbehandlung eingesetzt wird und für seine Inhibition der DNA-Synthese bekannt ist.
RKS-262 zeichnet sich durch seine überlegene Zytotoxizität in verschiedenen Krebszelllinien und seine spezifische Inhibition von Zyklinkinasen aus, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht.
Vorbereitungsmethoden
RKS-262 ist ein kundenspezifisches Syntheseprodukt, d. h. es ist nicht leicht verfügbar und erfordert spezifische Synthesewege und Reaktionsbedingungen. Die Synthese beinhaltet die strukturelle Optimierung von Nifurtimox, einer Verbindung, die für ihre antiprotozoale Aktivität bekannt ist. Der genaue Syntheseweg und die industriellen Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben .
Eigenschaften
Molekularformel |
C15H14BrClN2O4S |
|---|---|
Molekulargewicht |
433.7 g/mol |
IUPAC-Name |
6-bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one |
InChI |
InChI=1S/C15H14BrClN2O4S/c1-9-8-24(21,22)5-4-19(9)18-7-12-14(17)11-6-10(16)2-3-13(11)23-15(12)20/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI-Schlüssel |
RPUHUUBAOXLODQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CS(=O)(=O)CCN1N=CC2=C(C3=C(C=CC(=C3)Br)OC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


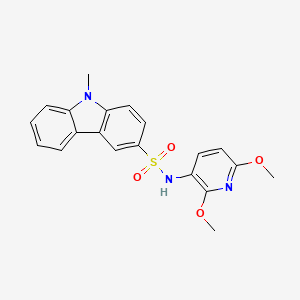
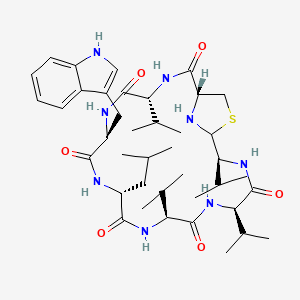
![7-Fluoro-3-[(2-Fluoro-4-Iodophenyl)amino]-N-{[(2s)-2-Hydroxypropyl]oxy}furo[3,2-C]pyridine-2-Carboxamide](/img/structure/B10752837.png)
![[19-[2-[[2-[2-[3-[2-[2-[[2-[[10,19-Diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752840.png)
![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)
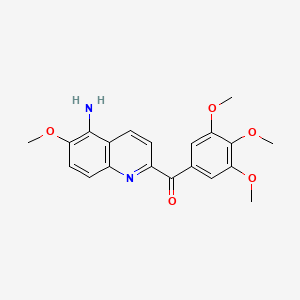
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)
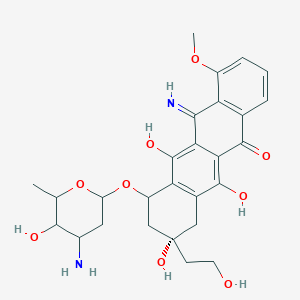
![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)
![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)
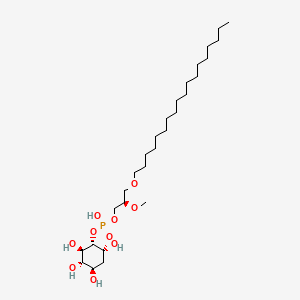
![(7Z)-N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B10752905.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10752906.png)
